5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione
Brand Name: Vulcanchem
CAS No.: 3807-80-5
VCID: VC20787401
InChI: InChI=1S/C22H10N4O11/c27-21(19-9-15(25(33)34)7-11-5-13(23(29)30)1-3-17(11)19)37-22(28)20-10-16(26(35)36)8-12-6-14(24(31)32)2-4-18(12)20/h1-10H
SMILES: C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-]
Molecular Formula: C22H10N4O11
Molecular Weight: 506.3 g/mol

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione

CAS No.: 3807-80-5

Cat. No.: VC20787401

Molecular Formula: C22H10N4O11

Molecular Weight: 506.3 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione - 3807-80-5

Specification

CAS No. 3807-80-5
Molecular Formula C22H10N4O11
Molecular Weight 506.3 g/mol
IUPAC Name (3,6-dinitronaphthalene-1-carbonyl) 3,6-dinitronaphthalene-1-carboxylate
Standard InChI InChI=1S/C22H10N4O11/c27-21(19-9-15(25(33)34)7-11-5-13(23(29)30)1-3-17(11)19)37-22(28)20-10-16(26(35)36)8-12-6-14(24(31)32)2-4-18(12)20/h1-10H
Standard InChI Key UZYJMHZACNPRDQ-UHFFFAOYSA-N
SMILES C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=C(C=C2C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC(=O)C3=C4C=CC(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator